![molecular formula C17H22N2O B14280469 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 138224-74-5](/img/structure/B14280469.png)
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,6-dimethylheptan-4-yloxy group and two cyano groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the 2,6-Dimethylheptan-4-yloxy Group: This step involves the preparation of the 2,6-dimethylheptan-4-yloxy group through a series of reactions, including alkylation and etherification.
Attachment to Benzene Ring: The prepared 2,6-dimethylheptan-4-yloxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of Cyano Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dimethyl: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both the 2,6-dimethylheptan-4-yloxy group and the cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
138224-74-5 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
3-(2,6-dimethylheptan-4-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H22N2O/c1-12(2)8-15(9-13(3)4)20-17-7-5-6-14(10-18)16(17)11-19/h5-7,12-13,15H,8-9H2,1-4H3 |
InChI 键 |
XNFIFMHRJINAHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)OC1=CC=CC(=C1C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
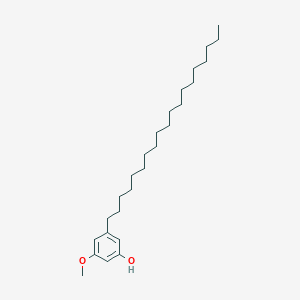
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
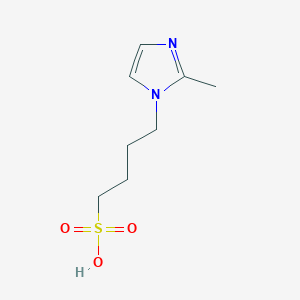


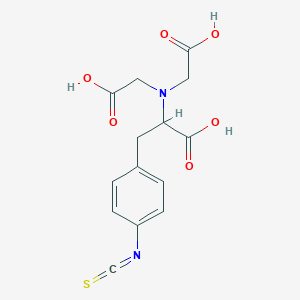
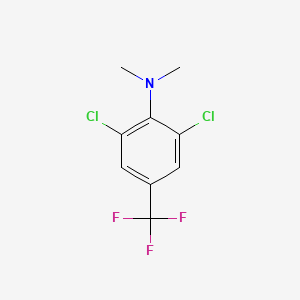
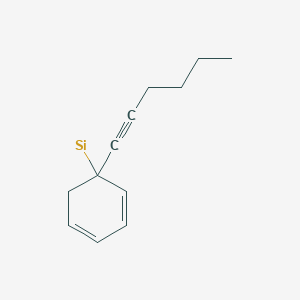
![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
